molecular formula C10H12FN5O4 B12783303 2'-Azido-2',3'-dideoxy-3'-fluoro-5-methyluridine CAS No. 132776-27-3

2'-Azido-2',3'-dideoxy-3'-fluoro-5-methyluridine

Cat. No.: B12783303
CAS No.: 132776-27-3
M. Wt: 285.23 g/mol
InChI Key: WPVHNRXKTMGASU-JXOAFFINSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

AZdd-3’-F-methyl-U is a synthetic nucleoside analogue that has garnered significant interest in the fields of chemistry, biology, and medicine. This compound is characterized by its unique structural modifications, which include the addition of a fluorine atom and a methyl group at specific positions on the nucleoside. These modifications confer distinct chemical and biological properties, making AZdd-3’-F-methyl-U a valuable tool for various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of AZdd-3’-F-methyl-U typically involves multiple steps, starting from commercially available nucleoside precursors. The key steps include the introduction of the fluorine atom and the methyl group at the desired positions. Common synthetic routes involve nucleophilic substitution reactions, where a suitable leaving group is replaced by a fluorine atom using reagents such as diethylaminosulfur trifluoride (DAST) or tetra-n-butylammonium fluoride (TBAF). The methyl group can be introduced through alkylation reactions using methyl iodide or similar reagents under basic conditions .

Industrial Production Methods

Industrial production of AZdd-3’-F-methyl-U follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

AZdd-3’-F-methyl-U undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or carboxylated derivatives, while reduction reactions can produce deoxygenated or demethylated products .

Scientific Research Applications

AZdd-3’-F-methyl-U has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex nucleoside analogues and as a probe in studying nucleophilic substitution reactions.

    Biology: Employed in the study of DNA and RNA interactions, as well as in the development of molecular probes for detecting specific nucleic acid sequences.

    Medicine: Investigated for its potential antiviral and anticancer properties due to its ability to interfere with nucleic acid synthesis and function.

    Industry: Utilized in the production of specialized nucleic acid-based materials and as a component in diagnostic assays.

Mechanism of Action

The mechanism of action of AZdd-3’-F-methyl-U involves its incorporation into nucleic acids, where it can disrupt normal nucleic acid synthesis and function. The fluorine and methyl modifications enhance its binding affinity to specific molecular targets, such as viral polymerases or cancer cell enzymes. This disruption can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

AZdd-3’-F-methyl-U is unique due to its specific structural modifications, which confer distinct chemical and biological properties. The combination of fluorine and methyl groups enhances its stability and binding affinity, making it a valuable tool for various scientific and medical applications .

Properties

CAS No.

132776-27-3

Molecular Formula

C10H12FN5O4

Molecular Weight

285.23 g/mol

IUPAC Name

1-[(2R,3S,4S,5R)-3-azido-4-fluoro-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione

InChI

InChI=1S/C10H12FN5O4/c1-4-2-16(10(19)13-8(4)18)9-7(14-15-12)6(11)5(3-17)20-9/h2,5-7,9,17H,3H2,1H3,(H,13,18,19)/t5-,6-,7-,9-/m1/s1

InChI Key

WPVHNRXKTMGASU-JXOAFFINSA-N

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)F)N=[N+]=[N-]

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)F)N=[N+]=[N-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.